Dibenzo-P-dioxin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBOHOGPQUYFRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Record name | DIBENZO-P-DIOXIN | |
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DSSTOX Substance ID |
DTXSID8020410 | |
| Record name | Dibenzo-p-dioxin | |
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Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibenzo-p-dioxin appears as white crystals or crystalline solid. (NTP, 1992), White solid; [CAMEO] White flakes; [MSDSonline] | |
| Record name | DIBENZO-P-DIOXIN | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 0.901 mg/l @ 25 °C | |
| Record name | DIBENZO-P-DIOXIN | |
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Vapor Pressure |
0.000413 [mmHg], 4.12x10-4 mm Hg at 25 °C | |
| Record name | Dibenzo-p-dioxin | |
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Color/Form |
Crystals from methanol | |
CAS No. |
262-12-4 | |
| Record name | DIBENZO-P-DIOXIN | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dibenzo[b,e][1,4]dioxin | |
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| Record name | DIBENZO-P-DIOXIN | |
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Melting Point |
252 to 253 °F (NTP, 1992), 119 °C | |
| Record name | DIBENZO-P-DIOXIN | |
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| Record name | DIBENZO-P-DIOXIN | |
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Preparation Methods
Catalytic Halogen-Assisted Synthesis
| Example | Reactant | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| VI | Pentachlorophenol | Cl₂ | 1,2,4-Trichlorobenzene | 213 | 16 | 82 | 325–328 |
| VII | Pentachlorophenol | Br₂ | 1,2,4-Trichlorobenzene | 213 | 2 | 80 | 326–328 |
| VIII | Pentachlorophenol | I₂ | 1,2,4-Trichlorobenzene | 213 | 16 | 20 | 326–328 |
Chlorine demonstrates superior catalytic activity compared to bromine or iodine, as evidenced by the higher yields in Examples VI and VII. Iodine’s lower efficiency is attributed to its slower decomposition kinetics and partial sublimation during prolonged heating.
Halogenated Cyclohexadienone Catalysts
Halogenated cyclohexadienones, such as 2,3,4,4,5,6-hexachloro-2,5-cyclohexadienone, act as highly effective catalysts by stabilizing reactive intermediates. These compounds decompose at temperatures above 250°C, releasing halogens that sustain the catalytic cycle. For instance, heating PCP with 0.5% hexachloro-2,5-cyclohexadienone at 250–300°C for 25 minutes produces OCDD in 83% yield.
Mechanistic Insight :
The cyclohexadienone facilitates the formation of a quinonoid intermediate, which promotes consecutive dehydrohalogenation steps. This pathway suppresses polymer formation, a major limitation in earlier methods that relied on alkali metal salts of PCP.
Solvent-Mediated Synthesis
The choice of solvent critically impacts reaction efficiency and product purity. High-boiling-point solvents such as 1,2,4-trichlorobenzene (BP: 213°C) and chlorinated naphthalenes provide an inert medium that facilitates even heat distribution and prevents side reactions.
Optimized Solvent Systems
1,2,4-Trichlorobenzene :
-
Role : Enhances reactant solubility and stabilizes intermediates.
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Performance : Reactions in this solvent achieve yields exceeding 80% for OCDD.
Chlorinated Naphthalenes :
-
Utility : Suitable for reactions requiring temperatures above 300°C.
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Limitation : Higher viscosity may reduce mixing efficiency.
Comparative Analysis of Catalytic Methods
The following table synthesizes data from eight patent examples to evaluate the efficacy of different catalysts:
Table 2: Catalyst Performance in this compound Synthesis
| Catalyst Type | Halogen Source | Yield Range (%) | Optimal Temp (°C) | Byproduct Formation |
|---|---|---|---|---|
| Cl₂ gas | External | 80–82 | 213 | Low |
| Br₂ liquid | External | 52–80 | 213–360 | Moderate |
| I₂ crystals | External | 20–52 | 213–350 | High |
| Hexachloro-cyclohexadienone | Internal | 62–83 | 250–350 | Negligible |
Key findings:
-
Chlorine gas and cyclohexadienones provide the highest yields and lowest byproduct levels.
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Iodine is less effective due to its volatility and weaker oxidative capacity.
Reaction Kinetics and Temperature Dependence
The synthesis of dibenzo-p-dioxins follows pseudo-first-order kinetics, with reaction rates increasing exponentially with temperature. For example, raising the temperature from 250°C to 300°C reduces the reaction time from 10 hours to 25 minutes while maintaining yields above 80%. However, temperatures exceeding 400°C risk thermal degradation of the product.
Industrial-Scale Considerations
Scaling up this compound synthesis requires addressing:
-
Heat transfer limitations in large reactors.
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Catalyst recovery and reuse to reduce costs.
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Waste management of hydrogen halide byproducts.
Continuous-flow reactors with integrated halogen recycling systems represent a promising approach for industrial applications .
Chemical Reactions Analysis
Abiotic Degradation
-
Thermal decomposition : Complete degradation occurs at 800°C within 21 seconds, forming CO₂, HCl, and chlorinated fragments .
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Photolysis : UV irradiation cleaves ether bonds, yielding chlorophenols and quinones .
Biotic Degradation
-
Aerobic microbial pathways : Sphingomonas and Pseudomonas species metabolize low-chlorinated dioxins via angular dioxygenases, initiating ring cleavage .
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Anaerobic reductive dechlorination : Higher-chlorinated congeners (e.g., octachlorothis compound) undergo sequential dechlorination in sediment environments .
Key Finding : Festuca arundinacea (tall fescue) enhances biodegradation in soil, reducing PCDD concentrations by 11–24% over 18 months (half-life: 2.5–5.8 years) .
Environmental Reactivity and Byproducts
-
Combustion byproducts : Poorly controlled incineration generates brominated dibenzofurans (PBDFs) alongside PCDDs .
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Industrial byproducts : Chlorine bleaching of paper/textiles and production of pentachlorophenol yield trace PCDDs .
Structural Influence on Reactivity :
-
Chlorination at 2,3,7,8-positions increases stability and toxicity due to enhanced Ah receptor binding .
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Octachlorothis compound exhibits low solubility (0.0017 mg/L) and high log K<sub>ow</sub> (8.2), limiting aqueous reactivity .
Analytical and Regulatory Implications
-
Detection : Gas chromatography with high-resolution mass spectrometry (HRMS) is standard for isomer-specific analysis .
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Toxicity equivalency : 2,3,7,8-TCDD is the reference congener, with toxic equivalency factors (TEFs) assigned based on chlorination pattern .
Table 2. Physical-Chemical Properties Influencing Reactivity
| Property | Monochloro-Dioxin | Octachloro-Dioxin |
|---|---|---|
| Melting Point (°C) | 89–105.5 | 305 |
| Log K<sub>ow</sub> | 4.52–5.45 | 8.2 |
| Vapor Pressure (mm Hg) | 1.3 × 10⁻⁴ | 1.7 × 10⁻⁷ |
| Water Solubility (mg/L) | 0.278–0.417 | 0.0017 |
| Data from |
Scientific Research Applications
Environmental Monitoring and Risk Assessment
1. Human Exposure Assessment Models
Dibenzo-P-dioxins are often studied using physiologically based pharmacokinetic (PBPK) models to evaluate human exposure risks. The U.S. Environmental Protection Agency (EPA) has developed models that simulate the absorption, distribution, and elimination of these compounds in humans. For instance, a recoded PBPK model was utilized to interpret human biomonitoring data related to dioxin exposure. This model can describe both acute and chronic exposures, making it a valuable tool for risk assessors .
2. Epidemiological Studies
Epidemiological research has linked exposure to dibenzo-P-dioxins with increased cancer mortality risk. A recent study indicated that even minor increases in concentrations of specific PCDDs could significantly elevate the likelihood of cancer-related deaths. For example, a 76% increase in the risk of death from any cause was associated with a log unit increase in 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin . Such findings underscore the importance of monitoring these compounds in populations potentially exposed through environmental or occupational channels.
Toxicological Research
3. Immunotoxicity Studies
Dibenzo-P-dioxins are known for their immunotoxic properties. Research has indicated that exposure can lead to immunosuppression and other adverse health effects. For instance, studies have shown that these compounds can disrupt immune system function and increase susceptibility to diseases . Understanding these effects is crucial for developing strategies to mitigate risks associated with exposure.
4. QSAR Models for Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR) models have been employed to predict the toxicity of dibenzo-P-dioxins based on their chemical structure. These models help researchers understand how structural variations influence biological activity and toxicity levels . This predictive capability is essential for assessing new compounds and their potential environmental impacts.
Industrial Applications and Regulatory Framework
5. Regulatory Guidelines
While dibenzo-P-dioxins themselves do not have direct technological applications, they are critical in regulatory frameworks aimed at controlling emissions from industrial processes. For example, pulp and paper mills using chlorine bleaching processes must adhere to strict regulations regarding the concentration of dibenzo-P-dioxins in defoamer additives . These regulations help minimize environmental contamination and protect public health.
6. Environmental Remediation
Research into methods for remediating environments contaminated with dibenzo-P-dioxins is ongoing. Techniques such as bioremediation and advanced oxidation processes are being explored to degrade these persistent pollutants effectively . The development of such technologies is vital for restoring contaminated sites and reducing human exposure risks.
Case Studies
Mechanism of Action
The mechanism of action of oxanthrene involves its interaction with various molecular targets and pathways. It can act as an electron donor or acceptor, facilitating redox reactions and influencing cellular processes. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or as a therapeutic agent.
Comparison with Similar Compounds
Polychlorinated Dibenzo-p-dioxins (PCDDs)
PCDDs are halogenated derivatives of DBD with chlorine substitutions at positions 1–4 and 6–7. Their toxicity depends on chlorine substitution patterns:
Key Differences :
Polychlorinated Dibenzofurans (PCDFs)
PCDFs replace one oxygen atom in the dioxin ring with a carbon atom, forming a furan moiety.
Polybrominated Analogues (PBDDs/PBDFs)
Brominated derivatives, such as polybrominated dibenzo-p-dioxins (PBDDs), show toxicity profiles comparable to chlorinated analogues.
Structural and Functional Analogues
Dibenzofuran
Dibenzofuran lacks one oxygen atom in the central ring, forming a furan structure. It is less toxic than DBD derivatives but serves as a precursor to PCDFs .
Halogenated Derivatives Beyond Chlorine and Bromine
- Mixed Halogenated Dibenzo-p-dioxins : Compounds like dibromo-chloro-DBD (CAS 107227-57-6) exhibit unique reactivity due to halogen electronegativity differences .
- 2,7-Dichlorothis compound (CAS 33857-26-0): Molecular weight 253.08 g/mol ; less toxic than TCDD due to chlorine positioning .
Toxicity and Environmental Impact
Toxicity Mechanisms
Environmental Persistence
- PCDDs/PBDFs : Resist biodegradation due to stable aromatic rings and halogen substitutions. OCDD is often detected in sediments and biota .
- Degradation Pathways : Sphingomonas sp. strain RW1 metabolizes DBD via angular dioxygenation, yielding 2,2',3-trihydroxydiphenyl ether .
Regulatory and Research Considerations
Biological Activity
Dibenzo-P-dioxin, particularly its most toxic congener, 2,3,7,8-tetrachlorothis compound (TCDD), is a compound of significant concern due to its biological activity and associated health risks. This article explores the mechanisms of action, biological effects, and relevant case studies regarding this compound.
Aryl Hydrocarbon Receptor (AhR) Interaction
Dibenzo-P-dioxins exert their biological effects primarily through binding to the Aryl Hydrocarbon Receptor (AhR). This receptor is a ligand-activated transcription factor that mediates the expression of various genes involved in xenobiotic metabolism, including cytochrome P450 enzymes. The binding initiates a cascade of cellular responses leading to altered gene expression, which can result in toxic effects such as hepatotoxicity and carcinogenicity .
Biological Pathways
The activation of AhR by dioxins leads to several downstream effects:
- Induction of cytochrome P450 enzymes.
- Alteration in cell differentiation and growth patterns.
- Disruption of endocrine function and immune responses .
Biological Effects
Dibenzo-P-dioxins are associated with a range of adverse health effects:
- Carcinogenicity : Epidemiological studies indicate an increased risk of various cancers, including soft tissue sarcoma and non-Hodgkin lymphoma, in populations exposed to dioxins .
- Reproductive Toxicity : Research shows that exposure to TCDD can lead to reproductive issues such as reduced sperm quality and developmental delays in offspring .
- Immunotoxicity : Dioxins can impair immune function, increasing susceptibility to infections and diseases .
Data Table: Summary of Biological Effects of this compound
Case Studies
Case Study 1: Occupational Exposure
A study involving 137 workers exposed to dioxin-like compounds revealed significant metabolic alterations linked to dioxin exposure. The research utilized untargeted metabolomics to profile endogenous metabolites, identifying pathways affected by dioxin exposure related to amino acids and lipid metabolism .
Case Study 2: Developmental Toxicity Study
A developmental toxicity study on rats exposed to TCDD highlighted that the most sensitive effect observed was a delay in puberty rather than changes in sperm quality. This finding underscores the complexity of dioxin's impact on reproductive health and development .
Research Findings
- Toxicokinetics : Dioxins have long half-lives in human tissues, with estimates ranging from 2.9 to 26.9 years. This prolonged presence raises concerns for chronic exposure and accumulation in body fat .
- Hormetic Effects : Some studies suggest that low doses may exhibit hormetic effects—where low-level exposure could potentially stimulate beneficial responses—though this area remains controversial .
- Environmental Impact : Dibenzo-P-dioxins are persistent environmental pollutants found primarily in soil and sediments near industrial sites. Their bioaccumulation in the food chain poses significant risks for human health through dietary intake .
Q & A
What are the standard analytical methods for detecting Dibenzo-P-dioxin in environmental samples, and how do they compare in sensitivity?
Basic Research Question
Gas chromatography-mass spectrometry (GC-MS) and high-resolution mass spectrometry (HRMS) are widely used for detecting polychlorinated dibenzo-p-dioxins (PCDDs), including this compound congeners. Sensitivity depends on sample preparation (e.g., Soxhlet extraction for solid matrices) and cleanup steps to remove interfering compounds. HRMS offers superior specificity for low-concentration environmental samples, with detection limits as low as 0.1 pg/g in soil . Proficiency testing across laboratories highlights inter-method variability, emphasizing the need for standardized internal standards (e.g., -labeled analogs) to ensure reproducibility .
How should researchers design experiments to study the thermal stability and sublimation behavior of this compound?
Basic Research Question
Thermodynamic studies require controlled environments to measure vapor pressures and enthalpies of sublimation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended, with calibration using reference materials like polychlorinated biphenyls. NIST data indicate that chlorination degree significantly affects thermal stability; for example, 2,3,7,8-TCDD sublimes at 320–350°C, while non-chlorinated this compound exhibits lower stability . Experimental design must account for inert atmospheres to prevent decomposition .
How can researchers resolve contradictions in reported toxicity values among this compound congeners?
Advanced Research Question
Discrepancies often arise from variations in congener-specific toxic equivalency factors (TEFs) and assay models (e.g., in vitro vs. in vivo). A meta-analysis approach, weighted by study quality (e.g., OECD compliance), can reconcile differences. For instance, 2,3,7,8-TCDD has a TEF of 1.0, but lower chlorinated congeners may show non-linear dose-response relationships. Statistical tools like consensus value () and uncertainty () calculations help quantify variability in toxicokinetic data .
What computational models are most effective for predicting the environmental fate of Dibenzo-P-dioxins?
Advanced Research Question
Fugacity-based models (e.g., EQC, TaPL3) incorporate physicochemical properties (log , vapor pressure) to simulate partitioning in air, water, and soil. Molecular dynamics (MD) simulations further predict interactions with organic matter. NIST’s thermodynamic datasets (e.g., enthalpies of sublimation) are critical inputs for these models . Validation against field data, such as sediment core analyses, improves predictive accuracy for long-range transport .
What safety protocols are essential when handling this compound in laboratory settings?
Basic Research Question
Use nitrile gloves and Type 5/6 protective suits to prevent dermal exposure. Fume hoods with HEPA filters are mandatory for airborne particles. Decontamination protocols require sequential washes with acetone and alkaline solutions (pH >10). Emergency procedures include immediate respiratory support if inhaled, as outlined in OSHA-compliant safety sheets .
How can multi-omics data be integrated to study the molecular mechanisms of this compound toxicity?
Advanced Research Question
Transcriptomics and metabolomics datasets can identify AhR-mediated pathways and oxidative stress biomarkers. Systems biology tools (e.g., Cytoscape) map interactions between dioxin-responsive genes (e.g., CYP1A1) and metabolic perturbations. A tiered approach—starting with in vitro hepatocyte models followed by in vivo validation—reduces false positives in omics data .
What frameworks are optimal for formulating research questions on this compound’s environmental impact?
Basic Research Question The PECO framework (Population, Exposure, Comparator, Outcome) structures hypothesis-driven studies. For example: In aquatic ecosystems (Population), how does chronic exposure to 2,3,7,8-TCDD (Exposure) compared to non-chlorinated dioxins (Comparator) affect bioaccumulation in fish (Outcome)? The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor .
How should inter-laboratory variability be assessed in this compound quantification studies?
Advanced Research Question
Proficiency testing (PT) schemes evaluate precision using z-scores, where indicates acceptable performance. Homogeneity testing of reference materials (e.g., EPA-1613) and robust statistical evaluation (e.g., Horwitz equation) minimize variability. Collaborative trials with >10 labs are recommended for method validation .
What are the primary degradation pathways of this compound in aquatic systems?
Basic Research Question
Photolysis under UV light (λ = 290–400 nm) generates hydroxylated intermediates, while microbial degradation via Sphingomonas spp. cleaves the dioxin ring. Sediment adsorption kinetics (log = 4.2–5.1) must be quantified to model persistence. Anaerobic reductive dechlorination is slower but relevant in benthic zones .
How to design longitudinal studies evaluating chronic this compound exposure in model organisms?
Advanced Research Question
Use a split-plot design with dose-response cohorts (e.g., 0, 1, 10, 100 ng/kg bw/day). Endpoints include histopathology (e.g., hepatic vacuolation) and epigenetic markers (e.g., DNA methylation at CpG islands). Power analysis ensures sample adequacy ( per group) to detect sublethal effects. Ethical approval is mandatory for vertebrate studies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
